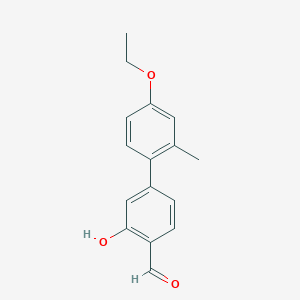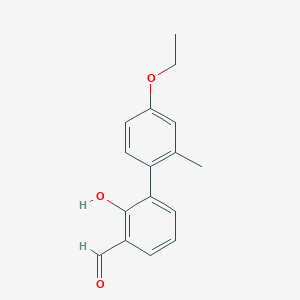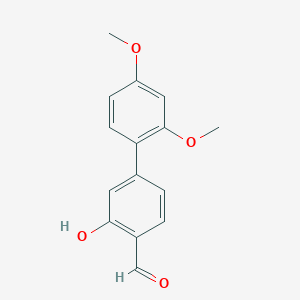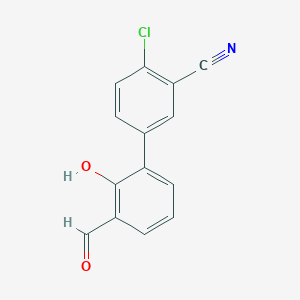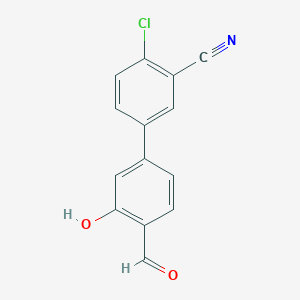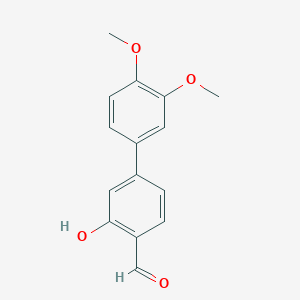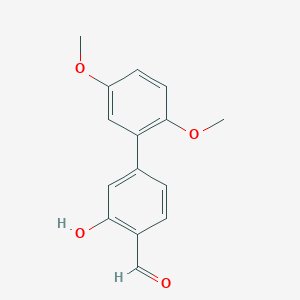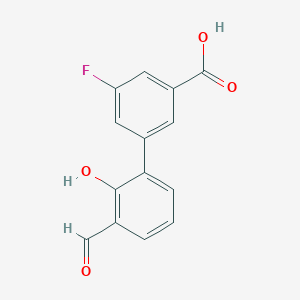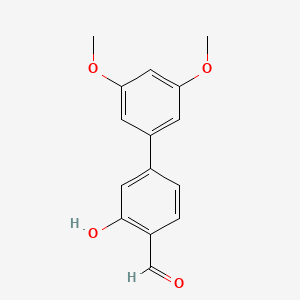
5-(3,5-Dimethoxyphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% (5-DMF-2FP) is a chemical compound that has been studied for its potential industrial, pharmaceutical, and medical applications. It is a phenolic compound that is composed of a phenol group, an aldehyde group, and a dimethyl group. 5-DMF-2FP is a colorless, water-soluble compound that can be synthesized in a laboratory setting. It has been used in the synthesis of novel compounds, as a reagent in organic synthesis, and as a catalyst. In recent years, 5-DMF-2FP has been studied for its potential use in the medical and pharmaceutical industries, as well as its potential as a biochemical and physiological agent.
Aplicaciones Científicas De Investigación
5-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% has been studied for its potential applications in the medical and pharmaceutical industries. It has been used in the synthesis of novel compounds, as a reagent in organic synthesis, and as a catalyst. It has also been studied for its potential use in drug delivery systems, as a fluorescent probe for biological imaging, and as a therapeutic agent for the treatment of cancer.
Mecanismo De Acción
The mechanism of action of 5-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% is not fully understood. However, it has been suggested that the compound may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of inflammatory mediators, such as prostaglandins. Inhibition of this enzyme may reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% have not been extensively studied. However, it has been suggested that the compound may have anti-inflammatory, anti-cancer, and antioxidant properties. Additionally, it has been suggested that 5-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% may have the potential to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% in laboratory experiments include its water solubility, its ability to be synthesized in a laboratory setting, and its potential applications in the medical and pharmaceutical industries. The main limitation of using 5-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% in laboratory experiments is the lack of knowledge about its mechanism of action and its biochemical and physiological effects.
Direcciones Futuras
There are many potential future directions for the research and development of 5-(3,5-Dimethoxyphenyl)-2-formylphenol, 95%. These include further research into its mechanism of action and its biochemical and physiological effects, as well as the development of novel compounds derived from 5-(3,5-Dimethoxyphenyl)-2-formylphenol, 95%. Additionally, further research into the potential applications of 5-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% in the medical and pharmaceutical industries could be explored. Finally, research into the potential use of 5-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% as a fluorescent probe for biological imaging could be conducted.
Métodos De Síntesis
5-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% can be synthesized using a variety of methods. The most common method is the reaction of 3,5-dimethoxybenzaldehyde with formic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 5-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% in yields of up to 95%. The reaction can also be carried out in the presence of a catalyst, such as p-toluenesulfonic acid or p-toluenesulfonamide.
Propiedades
IUPAC Name |
4-(3,5-dimethoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-13-5-12(6-14(8-13)19-2)10-3-4-11(9-16)15(17)7-10/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUYLRQSUYJTEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=C(C=C2)C=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685245 |
Source


|
| Record name | 3-Hydroxy-3',5'-dimethoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dimethoxyphenyl)-2-formylphenol | |
CAS RN |
1246518-23-9 |
Source


|
| Record name | 3-Hydroxy-3',5'-dimethoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


